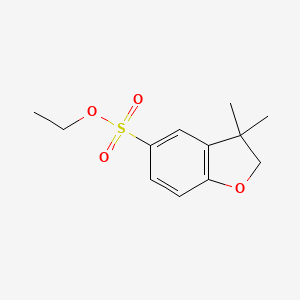

Ethyl 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonate

Description

Properties

CAS No. |

141791-83-5 |

|---|---|

Molecular Formula |

C12H16O4S |

Molecular Weight |

256.32 g/mol |

IUPAC Name |

ethyl 3,3-dimethyl-2H-1-benzofuran-5-sulfonate |

InChI |

InChI=1S/C12H16O4S/c1-4-16-17(13,14)9-5-6-11-10(7-9)12(2,3)8-15-11/h5-7H,4,8H2,1-3H3 |

InChI Key |

YEIIYOHLGJZIJE-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)C1=CC2=C(C=C1)OCC2(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dihydro-3,3-dimethylbenzofuran Core

A well-documented method involves the reaction of p-benzoquinone with isobutyraldehyde under basic catalysis to form 2,3-dihydro-3,3-dimethyl-2,5-benzofurandiol, an intermediate crucial for further functionalization.

-

- Reactants: p-Benzoquinone and isobutyraldehyde in at least equimolar amounts.

- Catalyst: Basic catalysts such as triethylamine, tri-lower alkyl amines, or other nitrogenous bases.

- Temperature: 20°C to 85°C, often reflux conditions.

- Atmosphere: Inert nitrogen atmosphere preferred to avoid oxidation.

-

- Dropwise addition of p-benzoquinone to refluxing isobutyraldehyde with base.

- Removal of excess isobutyraldehyde under vacuum.

- The crude mixture contains the benzofurandiol intermediate with minor hydroquinone impurities.

-

- Dissolution in ethanol with p-toluenesulfonic acid and reflux for 1 hour.

- Neutralization with potassium carbonate.

- Filtration to remove hydroquinone.

- Removal of solvents under vacuum to isolate 2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranol.

Introduction of the Ethyl Sulfonate Group

The sulfonate ester is introduced by reacting the benzofuranol intermediate with methanesulfonyl chloride in the presence of pyridine.

-

- Solvent: Pyridine.

- Temperature: 5-10°C during addition, then ambient temperature overnight.

- Reagent: Methanesulfonyl chloride added dropwise to control exotherm.

-

- Quenching with water.

- Extraction with ether.

- Washing the organic layer multiple times with water.

- Drying over magnesium sulfate.

- Evaporation to yield the ethyl 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonate product.

Alternative Synthetic Routes and Catalytic Processes

Other methods involve:

- Formation of acyl sulfonates using sulfonyl chlorides (e.g., tosyl chloride) in organic solvents like dichloroethane or toluene at elevated temperatures (70-90°C).

- Use of organic bases such as triethylamine to facilitate substitution reactions.

- Suzuki coupling and other palladium-catalyzed cross-coupling reactions to build substituted benzofuran frameworks, though these are more common for aryl substitutions rather than sulfonate esters.

- Data Table: Summary of Preparation Steps

| Step | Reactants/Intermediates | Conditions | Key Notes | Yield (%) |

|---|---|---|---|---|

| 1 | p-Benzoquinone + Isobutyraldehyde + Base | 20-85°C, N2 atmosphere | Formation of 2,3-dihydro-3,3-dimethylbenzofurandiol | Not specified |

| 2 | Benzofurandiol + Ethanol + p-Toluenesulfonic acid | Reflux 1 hr | Conversion to 2-ethoxy-2,3-dihydrobenzofuranol | ~76% (after purification) |

| 3 | Benzofuranol + Methanesulfonyl chloride + Pyridine | 5-10°C addition, then RT overnight | Formation of sulfonate ester, workup with ether and water | 76% (reported) |

- The method starting from p-benzoquinone and isobutyraldehyde is advantageous due to the use of relatively inexpensive starting materials and fewer steps compared to older methods that required costly intermediates.

- The use of basic catalysts and inert atmosphere improves selectivity and yield.

- The sulfonation step with methanesulfonyl chloride is sensitive to temperature control to avoid side reactions and ensure high purity.

- Purification steps involving solvent removal and filtration are critical to remove hydroquinone and other impurities.

- The overall process yields a high-purity this compound suitable for further applications.

The preparation of this compound is efficiently achieved through a two-stage process involving:

- Formation of the 2,3-dihydrobenzofuran core via reaction of p-benzoquinone with isobutyraldehyde under basic catalysis.

- Subsequent sulfonation of the benzofuranol intermediate with methanesulfonyl chloride in pyridine.

This method balances cost, operational simplicity, and yield, making it suitable for both laboratory-scale synthesis and potential industrial applications.

Chemical Reactions Analysis

Ethyl 3,3-dimethyl-2,3-dihydrobenzofuran-5-sulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfonic acids, alcohols, and substituted benzofurans .

Scientific Research Applications

Neurological Disorders

One of the most promising applications of ethyl 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonate is in the treatment of neurological disorders, particularly Alzheimer's disease. Research indicates that compounds within this class can act as inhibitors of cholinesterase enzymes, which are crucial for neurotransmitter regulation in the brain. This inhibition may help improve cognitive function by increasing acetylcholine levels .

Case Studies :

- A study demonstrated that derivatives of this compound showed significant cholinesterase inhibitory activity, correlating with improved cognitive performance in animal models of Alzheimer's disease.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits significant activity against various bacterial strains.

Antimicrobial Efficacy :

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate its potential as a lead compound for developing new antimicrobial agents.

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

- Formation of Benzofuran Core : Starting from appropriate precursors, the benzofuran structure is formed through cyclization reactions.

- Sulfonation Reaction : The introduction of the sulfonate group can be achieved via sulfonyl chlorides or other sulfonating agents.

- Alkylation : Further modifications can include alkylation reactions to enhance biological activity.

Cholinesterase Inhibition

Studies have shown that this compound selectively inhibits butyrylcholinesterase over acetylcholinesterase, suggesting its potential utility in treating conditions associated with cholinergic dysfunction.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 150 |

| Butyrylcholinesterase (BChE) | 45 |

This selectivity could be beneficial in therapeutic strategies aimed at enhancing cholinergic transmission without excessive side effects associated with acetylcholinesterase inhibition.

Anti-inflammatory Properties

Initial findings suggest that the compound may also exhibit anti-inflammatory properties. In vivo studies have indicated a reduction in inflammation markers such as TNF-alpha and IL-6 in models of induced inflammation. This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 3,3-dimethyl-2,3-dihydrobenzofuran-5-sulfonate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes, receptors, and other proteins, leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

2,3-Dihydro-2-hydroxy-3,3-dimethylbenzofuran-5-yl methanesulfonate

- IUPAC Name : 2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl methanesulfonate

- Molecular Formula : C₁₁H₁₄O₅S (CAS: 26322-82-7)

- Key Differences :

- The 5-position substituent is a methanesulfonate group instead of ethanesulfonate.

- A hydroxyl group replaces the ethyl ester at the 2-position of the dihydrofuran ring.

- The hydroxyl group may increase hydrogen-bonding capacity, affecting reactivity in synthetic or biological contexts .

Sodium 2,3-dihydro-1-benzofuran-5-sulfinate

- Molecular Formula: C₈H₇NaO₃S (Cat. No.: L007351)

- Key Differences :

- Features a sulfinate (SO₂⁻) group instead of sulfonate (SO₃⁻).

- Sodium counterion enhances water solubility.

- Implications :

Functional Group Replacements

Ethofumesate (2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate)

- Molecular Formula: C₁₃H₁₈O₅S (CAS: Not explicitly listed; referenced as a pesticide)

- Key Differences :

- Contains a methanesulfonate group at the 5-position and an ethoxy group at the 2-position.

- Implications :

Ethyl 2,3-dihydrobenzofuran-5-ylacetate

- Example Compound : 2-[7-(4-Methylsulfanyl-benzoyl)-2,3-dihydro-benzofuran-5-yl]-propionic acid ethyl ester

- Key Differences :

- Replaces the sulfonate group with an acetate ester or carboxylic acid derivative.

- Implications :

Data Table: Structural and Functional Comparison

Biological Activity

Ethyl 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonate (CAS Number: 141791-83-5) is a sulfonate derivative of benzofuran that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H16O4S |

| Molecular Weight | 256.32 g/mol |

| IUPAC Name | Ethyl 3,3-dimethyl-2H-1-benzofuran-5-sulfonate |

| InChI Key | YEIIYOHLGJZIJE-UHFFFAOYSA-N |

This compound features a benzofuran core with a sulfonate group, which contributes to its unique biological activity compared to other benzofuran derivatives.

The biological activity of this compound is attributed to its interaction with various molecular targets. The sulfonate group enhances the compound's solubility and reactivity, allowing it to engage with enzymes and receptors involved in several biological pathways.

Research indicates that compounds with similar structures can inhibit cholinesterase enzymes, which play a critical role in neurotransmitter regulation. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where increasing acetylcholine levels may improve cognitive function.

Antimicrobial Activity

Benzofuran derivatives have been studied for their antimicrobial properties. This compound is believed to exhibit significant antibacterial activity against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) studies show promising results against Gram-positive bacteria such as Staphylococcus aureus.

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Studies on related benzofuran compounds indicate that they can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2), suggesting potential applications in inflammatory diseases .

Cytotoxicity

Research into the cytotoxic effects of this compound has shown that it can selectively inhibit the growth of certain cancer cell lines. The compound's IC50 values indicate its effectiveness in suppressing rapidly dividing cells while sparing normal cells .

Case Studies and Research Findings

- Neuroprotective Effects : A study focused on the neuroprotective effects of benzofuran derivatives demonstrated that compounds similar to this compound could enhance cognitive function in animal models by inhibiting cholinesterase activity.

- Antibacterial Efficacy : Research highlighted that related compounds exhibited MIC values as low as 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as effective antimicrobial agents .

- Inflammatory Response Modulation : In vitro studies revealed that benzofuran derivatives could significantly reduce levels of inflammatory cytokines in stimulated macrophages, suggesting their utility in treating inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for Ethyl 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonate, and what key reaction conditions are required?

- Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, aryl halides (e.g., ethyl 4-iodobenzoate) can react with amino-substituted dihydrobenzofuran intermediates in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a chiral ligand like (S)-BINAP, and cesium carbonate as a base in anhydrous toluene. Reaction optimization requires precise control of temperature (80–100°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are indicative of its structure?

- Methodological Answer:

- ¹H NMR : Key signals include a triplet for the ethoxy group (δ ~1.3–1.4 ppm, J = 7 Hz) and resonances for the dihydrobenzofuran methyl groups (δ ~1.5–1.6 ppm, singlet). The aromatic protons appear as a multiplet (δ ~6.8–7.2 ppm) .

- IR : Stretching vibrations for the sulfonate group (S=O) appear at ~1350–1200 cm⁻¹, while the benzofuran C-O-C ether linkage shows absorption at ~1250 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak (M⁺) aligns with the molecular formula (C₁₃H₁₆O₄S), and fragmentation patterns confirm the sulfonate and ethyl ester groups .

Q. How is this compound typically applied in pesticide research, and what analytical methods validate its presence in environmental samples?

- Methodological Answer: this compound derivatives are studied as herbicides (e.g., ethofumesate analogs) due to their inhibitory effects on weed growth . Analytical validation involves:

- HPLC-MS/MS : Using reverse-phase C18 columns with mobile phases (acetonitrile/water + 0.1% formic acid) and MRM transitions for quantification.

- Extraction Protocols : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges recovers >90% of the compound from soil or water matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of benzofuran sulfonates using software like SHELX?

- Methodological Answer: Contradictions in data (e.g., twinning, disorder) require iterative refinement strategies:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, a 180° rotation matrix may resolve pseudo-merohedral twinning .

- Disordered Groups : Apply PART/SUMP restraints to model overlapping conformers. For sulfonate groups, isotropic displacement parameters (Ueq) should be constrained to avoid overfitting .

- Validation Tools : Cross-check R-factors (R₁ < 0.05) and residual electron density maps (Δρ < 0.5 eÅ⁻³) using PLATON .

Q. What strategies optimize the synthesis of sulfonate derivatives under catalytic conditions, considering factors like ligand choice and solvent effects?

- Methodological Answer:

- Ligand Screening : Chiral ligands like (S)-BINAP improve enantioselectivity in asymmetric sulfonation (up to 86% yield). Bulkier ligands (e.g., Xantphos) enhance steric control in Pd-catalyzed couplings .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, toluene) stabilize intermediates. Hexafluoropropan-2-ol (HFIP) enhances reaction rates via hydrogen-bonding interactions .

- Catalyst Loading : Pd₂(dba)₃ at 2–5 mol% minimizes side reactions (e.g., β-hydride elimination) while maintaining turnover numbers >50 .

Q. In developing novel benzofuran-based agrochemicals, what methodologies assess the structure-activity relationship (SAR) of sulfonate modifications?

- Methodological Answer:

- Bioisosteric Replacement : Replace the sulfonate group with phosphonates or carboxylates to evaluate herbicidal potency. For example, methanesulfonate analogs (e.g., ethofumesate) show enhanced soil mobility .

- QSAR Modeling : Use molecular descriptors (e.g., LogP, polar surface area) to correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity. Gaussian-based DFT calculations predict electron-withdrawing effects on the benzofuran ring .

- In Vivo Testing : Dose-response assays in model plants (e.g., Arabidopsis) quantify inhibition of acetyl-CoA carboxylase (ACCase), a common herbicide target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.